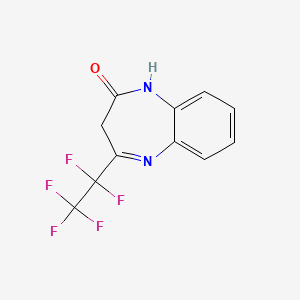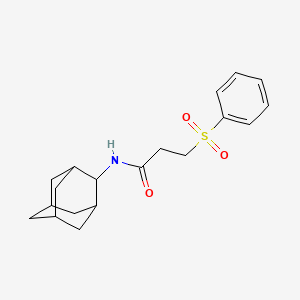![molecular formula C16H13F4NO3 B10946779 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide](/img/structure/B10946779.png)
3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features two difluoromethoxy groups and a benzamide core, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide typically involves multiple steps, including the introduction of difluoromethoxy groups and the formation of the benzamide linkage. Common synthetic routes may involve:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce amino groups.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while substitution reactions can introduce various functional groups.
科学研究应用
3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide involves its interaction with specific molecular targets. The difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(Difluoromethoxy)-2-fluorobenzaldehyde
- 3-(Difluoromethoxy)-4-ethylphenylmethanol
Uniqueness
Compared to similar compounds, 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide stands out due to its dual difluoromethoxy groups and benzamide structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H13F4NO3 |
|---|---|
分子量 |
343.27 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide |
InChI |
InChI=1S/C16H13F4NO3/c1-9-5-6-12(13(7-9)24-16(19)20)21-14(22)10-3-2-4-11(8-10)23-15(17)18/h2-8,15-16H,1H3,(H,21,22) |
InChI 键 |
DSFYKYQFHZZARA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B10946701.png)
![N-(4-chloro-2-fluorophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946706.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
![2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10946736.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946752.png)

![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10946755.png)

![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10946771.png)
![4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10946781.png)
